

Application Note: Design, Synthesis, and Evaluation of Hydroxyethoxy Benzamides in Medicinal Chemistry

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Compound of Interest

Compound Name:	2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide
CAS No.:	63906-80-9
Cat. No.:	B13954711

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Executive Summary & Structural Rationale

The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs and advanced clinical candidates. The specific structural modification of introducing a hydroxyethoxy moiety ($-OCH_2CH_2OH$) to the benzamide core fundamentally alters the physicochemical and pharmacological profile of the molecule.

From a drug design perspective, replacing highly lipophilic groups (such as simple alkyl chains or aryl ethers) with a hydroxyethoxy side chain serves multiple causal purposes:

- **Favorable Pharmacokinetics (PK):** It lowers the overall lipophilicity (LogP) of the molecule, which directly correlates with improved aqueous solubility and reduced off-target liabilities, such as hERG channel inhibition (a primary cause of cardiotoxicity) [1\[1\]](#).
- **Target Specificity via Hydrogen Bonding:** The hydroxyethoxy group introduces a flexible side chain capable of acting as both a hydrogen bond donor (via the terminal hydroxyl) and a

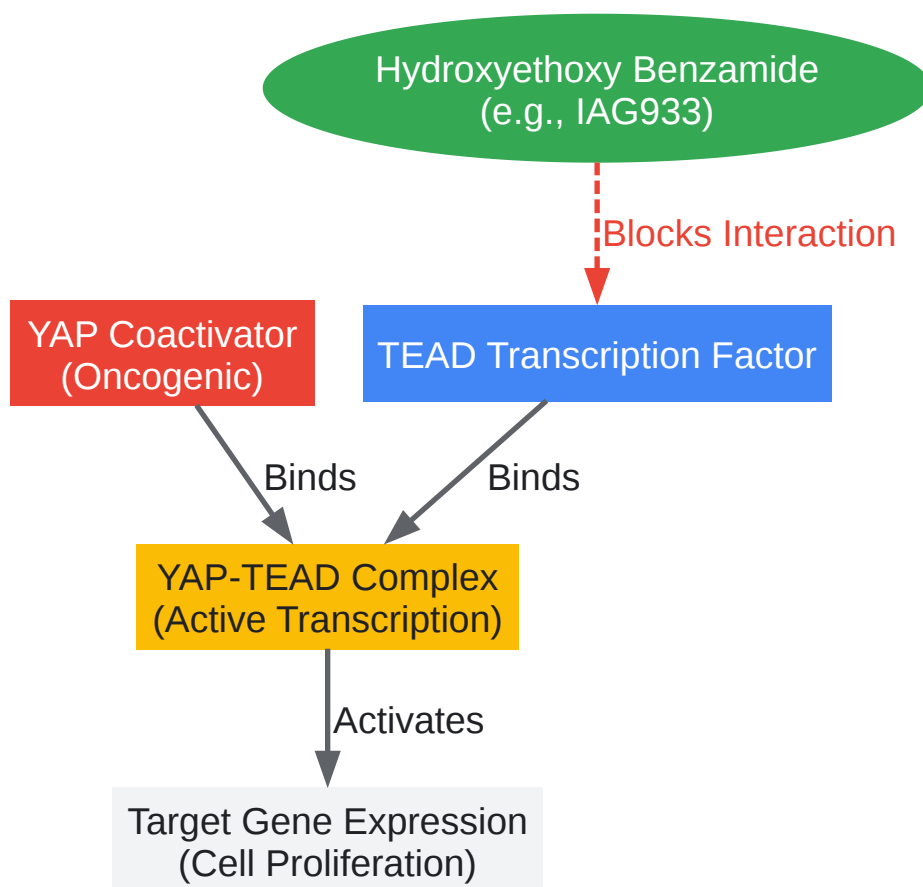
hydrogen bond acceptor (via the ether oxygen). This dual capability allows the molecule to anchor deeply into polar pockets of target proteins, enhancing binding affinity.

This application note details the mechanistic pathways, quantitative activity profiles, and self-validating experimental protocols for utilizing hydroxyethoxy benzamides in drug discovery, specifically focusing on oncology (protein-protein interaction disruptors) and neurology (dopamine receptor antagonists).

Mechanistic Pathways and Target Applications

Oncology: YAP-TEAD Protein-Protein Interaction (PPI) Disruption

The Hippo signaling pathway regulates cell proliferation and apoptosis. Dysregulation leads to the oncogenic interaction between the Yes-associated protein (YAP) and the Transcriptional Enhanced Associate Domain (TEAD) transcription factors. Hydroxyethoxy benzamide derivatives, such as the clinical candidate IAG933, have been engineered to specifically bind to TEAD, sterically occluding YAP and halting oncogenic gene expression¹[1].



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YAP-TEAD pathway disruption by hydroxyethoxy benzamide inhibitors.

Neurology: Selective Dopamine D2 Receptor Antagonism

Substituted benzamides are highly selective antagonists for the adenylate cyclase-independent sub-population of Dopamine D2 receptors. Unlike typical neuroleptics, the interaction of these benzamides with brain dopamine receptors is uniquely dependent on the presence of sodium ions, which explains their distinct behavioral profile and clinical value in treating schizophrenia with reduced extrapyramidal symptoms [2](#)[3](#).

Quantitative Pharmacological Data

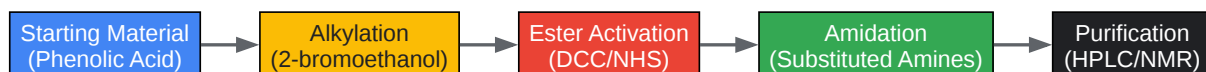
The following table summarizes the biological activities of notable hydroxyethoxy benzamide derivatives across different therapeutic targets.

Compound Class / Specific Agent	Primary Target	Biological Activity / Affinity	Key Pharmacological Advantage	Reference
IAG933 (Clinical Candidate)	YAP-TEAD Complex	IC ₅₀ = 56 nM (Cellular RGA)	Elimination of hERG binding; high membrane permeability.	[1]
Seco-Coumarin Hybrids	Multi-Drug Resistance (MDR) Tumors	High cytotoxicity in MDR cells	Overcomes MDR via multiple synergistic mechanisms.	[4]
[³ H]-YM-09151-2	Dopamine D2 Receptor	K _D = 57 pmol/L	9-fold higher selectivity for D2 over serotonergic (5 ₂) receptors.	[5]

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of Hydroxyethoxy Benzamides

This protocol details the synthesis of the hydroxyethoxy benzamide scaffold starting from a phenolic acid precursor.



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Step-by-step synthetic workflow for hydroxyethoxy benzamide derivatives.

Step 1: Regioselective Alkylation

- Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in anhydrous ethanol.

- Add 2-bromoethanol (1.2 eq) and a mild base (e.g., K_2CO_3 , 2.0 eq).
- Causality: Heat the reaction to exactly 60°C. Maintaining this specific temperature ensures regioselective alkylation of the more reactive phenolic hydroxyl group without causing over-alkylation or esterification of the carboxylic acid⁴[4].
- Self-Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the starting material disappears.

Step 2: Carboxylic Acid Activation

- Dissolve the resulting 4-(2-hydroxyethoxy)benzoic acid in anhydrous dichloromethane (DCM).
- Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq).
- Causality: DCC and NHS convert the carboxylic acid into an active NHS-ester. This intermediate is highly stable against unwanted side reactions but highly reactive toward primary amines, preventing the formation of unreactive N-acylureas and ensuring high-yield amidation⁴[4].
- Self-Validation: The precipitation of dicyclohexylurea (DCU) as a white solid serves as a visual, self-validating indicator of successful activation. Filter the DCU before proceeding.

Step 3: Amidation

- Add the desired substituted amine (1.2 eq) to the filtrate containing the NHS-ester.
- Stir at room temperature for 12 hours.
- Quench with 1N HCl to pH < 3, extract with ethyl acetate, and purify via column chromatography.

Protocol 2: TR-FRET Assay for YAP-TEAD Disruption

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to evaluate the biochemical potency of the synthesized benzamides. Causality for assay choice: Many benzamide derivatives exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay

before measurement, allowing short-lived background fluorescence to decay, thereby drastically improving the signal-to-noise ratio.

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a master mix containing GST-tagged TEAD protein and Cy5-labeled YAP peptide in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, 1 mM DTT, pH 7.4).
- **Compound Plating:** Dispense the hydroxyethoxy benzamide compounds in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM) into a 384-well plate using an acoustic dispenser.
- **Incubation:** Add the protein-peptide master mix to the assay plate. Incubate at room temperature for 2 hours. **Causality:** A 2-hour incubation is critical to ensure the thermodynamic equilibrium of the competitive binding is fully reached before measurement.
- **Detection:** Add Anti-GST Terbium (Tb)-cryptate antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
- **Self-Validation (Z'-Factor):** Include 16 wells of DMSO-only (0% inhibition control) and 16 wells of a known potent inhibitor (100% inhibition control). Calculate the Z'-factor using the formula: $Z' = 1 - (3(\sigma_{\text{pos}} + \sigma_{\text{neg}}) / |\mu_{\text{pos}} - \mu_{\text{neg}}|)$. The assay is only validated and accepted if the Z'-factor is > 0.6 .

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